molecular formula C18H19N5O2 B2561326 N-cyclohexyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 2108823-16-9

N-cyclohexyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

Cat. No.: B2561326
CAS No.: 2108823-16-9
M. Wt: 337.383
InChI Key: KYSFNEYZYNNKQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide (CAS 2108823-16-9) is a high-purity chemical building block supplied as > > 99% pure bulk active pharmaceutical ingredient (API) and is strictly for Research Use Only . This compound belongs to the 1,2,3-triazolo[1,5-a]pyrazine class of heterocycles, a scaffold of significant interest in medicinal chemistry and drug discovery for its versatile applications . These fused heterocyclic systems are frequently investigated as key intermediates in synthetic organic chemistry and are utilized in the development of potential therapeutic agents . Research into analogous 1,2,3-triazolo[1,5-a]pyrazine derivatives has revealed their potential in various biological activities, including serving as potent inhibitors of protein kinases such as the c-Met receptor, and as allosteric modulators of GABA A receptors, highlighting the value of this structural class in pharmaceutical research . We provide this product with comprehensive analytical data, including Certificate of Analysis (COA) and Safety Data Sheet (SDS). Analytical methods for quality control are available upon request and can include HPLC, GC-MS, LCMS, NMR, and elemental analysis to ensure identity and purity for your research applications .

Properties

IUPAC Name

N-cyclohexyl-4-oxo-6-phenyl-5H-triazolo[1,5-a]pyrazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c24-17(19-13-9-5-2-6-10-13)15-16-18(25)20-14(11-23(16)22-21-15)12-7-3-1-4-8-12/h1,3-4,7-8,11,13H,2,5-6,9-10H2,(H,19,24)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYSFNEYZYNNKQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C3C(=O)NC(=CN3N=N2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-cyclohexyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Triazolo-Pyrazine Derivatives

Triazolo-pyrazine derivatives have emerged as promising candidates in drug discovery due to their ability to modulate various biological pathways. The structural framework of these compounds allows for interactions with multiple biological targets, including enzymes and receptors involved in critical physiological processes.

  • Antitumor Activity :
    • Studies have shown that triazolo-pyrazine derivatives exhibit antiproliferative effects against various cancer cell lines. The mechanism is believed to involve the inhibition of cell cycle progression and induction of apoptosis through modulation of signaling pathways related to cell survival and proliferation .
  • Antiviral Properties :
    • These compounds have demonstrated effectiveness as antiviral agents, particularly against hepatitis B virus (HBV). The proposed mechanism includes inhibition of viral replication by targeting specific viral enzymes .
  • Neuroprotective Effects :
    • Some derivatives have been identified as potential β-secretase inhibitors (BACE1), which are crucial for the development of therapies aimed at Alzheimer's disease. Their ability to modulate sigma receptors further enhances their neuroprotective profile .

Biological Activity Data Table

Biological ActivityTest Organism/Cell LineObserved EffectReference
AntiproliferativeVarious cancer cell linesInhibition of growth
AntiviralHepatitis B virusReduced viral replication
NeuroprotectiveNeuronal cell linesProtection against apoptosis
AntibacterialStaphylococcus aureusMIC: 32 μg/mL
Escherichia coliMIC: 16 μg/mL

Case Studies and Research Findings

  • Antiproliferative Studies :
    • In a series of experiments conducted by Nazariy T. Pokhodylo et al., various substituted triazolo-pyrazines were synthesized and tested for their antiproliferative activity. The study highlighted that specific substitutions on the triazole ring significantly enhanced the cytotoxic effects against cancer cells .
  • Antiviral Mechanism Elucidation :
    • Research has indicated that certain triazolo-pyrazine derivatives can inhibit HBV replication through direct interaction with viral polymerases. This finding opens avenues for developing targeted antiviral therapies based on these compounds .
  • Neuroprotective Mechanisms :
    • A study investigating the neuroprotective effects revealed that triazolo-pyrazines could modulate calcium ion channels and reduce oxidative stress in neuronal cells, suggesting their potential utility in treating neurodegenerative disorders .

Scientific Research Applications

Anticancer Activity

N-cyclohexyl-4-oxo-6-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide has shown promising results in anticancer research:

  • Mechanism of Action : The compound exhibits inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDK activity, the compound can induce apoptosis in cancer cells and potentially halt tumor growth.
  • Case Studies : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
    • A study reported that treatment with this compound led to a reduction in cell viability by over 50% in certain breast and lung cancer cell lines.
    • Apoptosis markers were significantly elevated in treated cells compared to controls.

Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory capabilities:

  • Cytokine Modulation : Research indicates that this compound can reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in various models of inflammation.

Comparative Analysis with Related Compounds

To better understand the efficacy of this compound compared to other compounds with similar structures, the following table summarizes key differences:

Compound NameStructure TypeCDK InhibitionAnti-inflammatory Activity
N-cyclohexyl-4-oxo...Triazolo-pyrazineHighModerate
Other Pyrazole Derivative APyrazoleModerateLow
Other Pyrazole Derivative BPyrazolo-pyrimidineLowHigh

This table illustrates that N-cyclohexyl-4-oxo... stands out for its high CDK inhibition while maintaining moderate anti-inflammatory effects.

Research Findings and Case Studies

Numerous studies have documented the biological activities associated with this compound:

In Vitro Studies

Research published in peer-reviewed journals has highlighted the compound's ability to inhibit cancer cell growth significantly. Detailed mechanistic studies have provided insights into how the compound interacts at the molecular level with CDKs and other cellular targets.

Mechanistic Insights

Studies have utilized molecular docking simulations to predict binding affinities of N-cyclohexyl-4-oxo... with various protein targets involved in cancer progression and inflammation. These insights suggest a strong interaction between the compound and active sites of CDKs.

Comparison with Similar Compounds

Triazolopyrazine derivatives exhibit diverse biological activities depending on substituent patterns and ring saturation. Below is a comparative analysis of key analogs:

Structural Analogues and Substituent Variations

Table 1: Structural and Functional Comparison of Triazolopyrazine Derivatives
Compound Name (CAS No.) R Group (Carboxamide) Pyrazine Substituent Key Biological Activity References
N-cyclohexyl-4-oxo-6-phenyl-... (1443978-79-7) Cyclohexyl Phenyl Potential BACE1/BACE2 inhibition
N-(2-furylmethyl)-6-methyl-4-oxo-... (1775496-52-0) Furylmethyl Methyl Not reported
6-(4-chlorophenyl)-4-oxo-... Unspecified 4-Chlorophenyl Unknown
N-(4-sulfamoylphenyl)-6-methyl-4-oxo-... (1396630-15-1) Sulfamoylphenyl Methyl Not reported
4,5,6,7-Tetrahydro-... Unspecified Antidiabetic (DPP-4 inhibition)
Key Observations:

Substituent Impact on Activity: The phenyl group at position 6 in the target compound is associated with β-secretase (BACE) inhibition, as seen in related 6-phenyl derivatives . Methyl or chlorophenyl substituents (e.g., 6-methyl or 6-(4-chlorophenyl)) may alter binding affinity or solubility but lack reported activity data .

Ring Saturation :

  • 4,5-Dihydro derivatives (e.g., target compound) retain partial ring saturation, which may stabilize conformational flexibility compared to fully aromatic or tetrahydro analogs (e.g., antidiabetic 4,5,6,7-tetrahydro derivatives) .

Table 2: Ynone and Azide Reactants for Key Derivatives
Compound Ynone Component Azide Component Yield (%) Reference
4-Phenyl-6,7-dihydro... 1-Phenylprop-2-yn-1-one 2-Azidoethanamine 85–92
N-(2-furylmethyl)-6-methyl-4-oxo-... Methyl-substituted ynone 2-Azidoethanamine Not reported

Q & A

Q. Q1. What are the key synthetic strategies for preparing triazolo[1,5-a]pyrazine derivatives, and how can these be adapted for the target compound?

Methodological Answer: Triazolo[1,5-a]pyrazine scaffolds are typically synthesized via cyclocondensation reactions. For example, 1,2,4-triazole rings can be formed using N-aminopyridine derivatives as N-N-C components in one-pot reactions with ketones or aldehydes. Adapting this to the target compound would require:

  • Step 1: Reacting cyanoacetohydrazide with cyclohexyl isocyanate to form the carboxamide precursor.
  • Step 2: Cyclocondensation with phenyl-substituted pyridine derivatives under AlCl₃ catalysis to form the triazole ring .
  • Validation: Characterize intermediates via ¹H NMR (e.g., δ 8.96–8.92 ppm for cyclohexyl NH protons) and mass spectrometry (MS) (expected [M+H]⁺ ~430–450 m/z) .

Q. Q2. How can researchers validate the structural integrity of the synthesized compound?

Methodological Answer: Use a multi-analytical approach:

  • ¹H NMR: Key signals include aromatic protons (δ 7.2–8.5 ppm), cyclohexyl protons (δ 1.2–1.8 ppm), and oxo groups (δ 4.0–4.5 ppm for dihydro pyrazine protons) .
  • MS: Confirm molecular weight via ESI-MS (e.g., [M+H]⁺ at 430.2 m/z for analogous triazolo-pyrimidine derivatives) .
  • X-ray crystallography: Resolve ambiguous signals, particularly for stereochemistry in the dihydro pyrazine ring.

Advanced Research Questions

Q. Q3. How can computational methods optimize reaction conditions for synthesizing this compound?

Methodological Answer: Employ quantum chemical calculations (e.g., density functional theory, DFT) to model reaction pathways:

  • Step 1: Simulate transition states to identify energy barriers for cyclocondensation steps.
  • Step 2: Use machine learning (ML) to predict optimal solvents (e.g., acetonitrile vs. ethanol) and catalysts (e.g., AlCl₃ vs. FeCl₃) based on electronic parameters .
  • Case Study: ICReDD’s workflow reduced reaction optimization time by 50% using feedback loops between simulations and experimental data .

Q. Q4. How can researchers resolve contradictions between computational predictions and experimental yields?

Methodological Answer: Address discrepancies through iterative refinement:

  • Scenario: If DFT predicts high yields with AlCl₃, but experiments show low conversion, consider:
    • Solvent effects: Simulate solvation free energy to refine predictions.
    • Catalyst deactivation: Analyze post-reaction catalysts via XPS or FTIR for structural degradation.
  • Data Integration: Use Bayesian optimization to update computational models with empirical data (e.g., adjusting activation energies by ±5 kcal/mol) .

Q. Q5. What strategies are effective for studying structure-activity relationships (SAR) of this compound in biological assays?

Methodological Answer: Design a SAR matrix with systematic substitutions:

Position Substituent Biological Activity Key Data
Pyrazine C-6Phenyl vs. pyridylAntibacterial IC₅₀IC₅₀: 2.5 µM (phenyl) vs. 5.8 µM (pyridyl)
Triazole N-3Cyclohexyl vs. cyclopentylSolubility (LogP)LogP: 3.2 (cyclohexyl) vs. 2.8 (cyclopentyl)
  • Advanced Technique: Combine molecular docking (e.g., AutoDock Vina) with in vitro assays to correlate binding affinity (ΔG) with activity .

Q. Q6. How can researchers mitigate safety risks during scale-up synthesis?

Methodological Answer:

  • Hazard Assessment: Use predictive software (e.g., CAMEO) to flag reactive intermediates (e.g., nitrile byproducts) .
  • Process Control: Implement inline FTIR monitoring to detect exothermic events during cyclocondensation.
  • Case Study: Combi-Blocks’ safety protocols for triazolo-pyridazine derivatives recommend <5°C temperature control during nitration steps .

Data Contradiction and Reproducibility

Q. Q7. How should researchers address batch-to-batch variability in NMR spectra?

Methodological Answer:

  • Root Cause: Check for tautomerism in the dihydro pyrazine ring (e.g., keto-enol equilibrium).
  • Resolution: Acquire variable-temperature NMR (VT-NMR) to stabilize conformers.
  • Example: For analogous triazolo-pyrimidines, VT-NMR at −40°C resolved splitting signals (δ 8.68 ppm → singlets) .

Q. Q8. What are best practices for ensuring reproducibility in multi-step syntheses?

Methodological Answer:

  • Documentation: Use electronic lab notebooks (ELNs) with timestamped entries for reaction parameters (e.g., AlCl₃: 1.2 eq ±0.05) .
  • Quality Control: Validate intermediates via LC-MS at each step (e.g., purity >95% by HPLC).
  • Collaborative Validation: Share protocols with independent labs to confirm yields (e.g., 65–70% for triazole ring closure) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.